molecular formula C17H26BBrO3 B6301494 5-Bromo-3-pentyloxyphenylboronic acid pinacol ester CAS No. 2121513-54-8

5-Bromo-3-pentyloxyphenylboronic acid pinacol ester

Cat. No. B6301494
CAS RN: 2121513-54-8
M. Wt: 369.1 g/mol
InChI Key: XUYPDVUVIDMLQY-UHFFFAOYSA-N
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Description

5-Bromo-3-pentyloxyphenylboronic acid pinacol ester is a compound with the IUPAC name 2-(3-bromo-5-(pentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 369.11 .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This has been paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

Pinacol boronic esters are used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . It is shipped at room temperature .

Scientific Research Applications

Polymer Synthesis and Light Emission Properties

In the domain of polymer chemistry, the compound has been instrumental in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers, showcasing a facile route to tailored light emission across a broad range of the visible spectrum. This is achieved through a Suzuki coupling reaction, highlighting the compound's role in enabling the creation of polymers with high molecular weights, superb thermal stability, and excellent processability. These polymers exhibit promising photoluminescence properties, suggesting potential applications in light-emitting devices and sensors (Neilson et al., 2007).

Advanced Organic Synthesis Techniques

The compound has been a key player in the development of advanced organic synthesis techniques, such as the palladium-catalyzed cross-coupling reaction with 1-alkenyl halides or triflates. This method facilitates the synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence, underscoring the compound's versatility in creating complex organic molecules with precise configurations (Takagi et al., 2002).

Material Science and Phosphorescence

An unexpected discovery revealed that simple arylboronic esters, closely related to the compound , exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the conventional understanding of phosphorescent organic molecules, opening new avenues for research in material science, specifically in the development of phosphorescent materials without heavy atoms or carbonyl groups (Shoji et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Future Directions

The Suzuki–Miyaura coupling reaction, which uses pinacol boronic esters, is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . Future research may focus on further optimizing these reactions and exploring new applications for these compounds.

Mechanism of Action

Target of Action

5-Bromo-3-pentyloxyphenylboronic acid pinacol ester, also known as 1,3,2-Dioxaborolane, 2-[3-bromo-5-(pentyloxy)phenyl]-4,4,5,5-tetramethyl-, is a boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . .

Mode of Action

The mode of action of boronic esters, including this compound, is primarily through their ability to undergo various transformations into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Biochemical Pathways

Boronic esters are involved in several biochemical pathways. The most important application is the Suzuki–Miyaura coupling , a palladium-catalyzed cross-coupling reaction of organoboron compounds (boronic acids, boronic esters) with organic halides to form carbon-carbon bonds .

Pharmacokinetics

It’s worth noting that the stability of boronic esters, including pinacol boronic esters, can pose challenges in terms of their removal at the end of a sequence if required .

Result of Action

The result of the action of this compound is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centers . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

2-(3-bromo-5-pentoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BBrO3/c1-6-7-8-9-20-15-11-13(10-14(19)12-15)18-21-16(2,3)17(4,5)22-18/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYPDVUVIDMLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001147344
Record name 1,3,2-Dioxaborolane, 2-[3-bromo-5-(pentyloxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121513-54-8
Record name 1,3,2-Dioxaborolane, 2-[3-bromo-5-(pentyloxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[3-bromo-5-(pentyloxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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